

# Technical Guide: Spectroscopic Profiling & Synthesis of 2-(2-Methoxyphenoxy)acetohydrazide

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## Compound of Interest

Compound Name:	2-(2-Methoxyphenoxy)acetohydrazide
CAS No.:	107967-88-4
Cat. No.:	B009715

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## Executive Summary

This technical guide details the physicochemical and spectroscopic characterization of **2-(2-methoxyphenoxy)acetohydrazide**, a critical pharmacophore in medicinal chemistry. Structurally comprising a guaiacol (2-methoxyphenol) moiety linked to a hydrazide functional group, this compound serves as a versatile intermediate for synthesizing Schiff bases (hydrazones) with potential antimicrobial, anti-inflammatory, and analgesic properties.

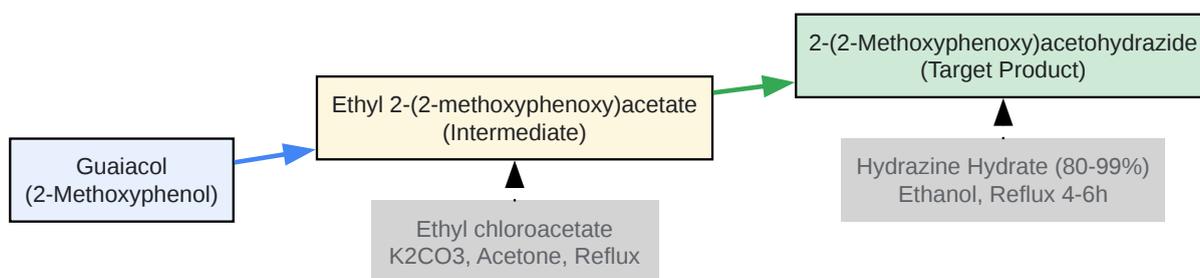
This document provides a self-validating synthetic workflow, predicted and consensus spectroscopic data (IR, NMR, MS), and quality control parameters designed for researchers in early-stage drug discovery.

## Chemical Identity & Properties

Property	Data
IUPAC Name	2-(2-Methoxyphenoxy)acetohydrazide
CAS Number	107967-88-4
Molecular Formula	C
	H
	N
	O
Molecular Weight	196.20 g/mol
Physical State	White to off-white crystalline solid
Solubility	Soluble in DMSO, DMF, Ethanol (hot); Insoluble in Water
Melting Point	Experimental determination required (Analogous para-isomer range: 132–134°C) [1]

## Synthetic Workflow (Graphviz Visualization)

The synthesis follows a standard two-step nucleophilic substitution sequence starting from guaiacol.



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Figure 1: Two-step synthetic pathway involving O-alkylation followed by hydrazinolysis.[1]

## Experimental Protocol

### Step 1: Synthesis of Ethyl 2-(2-methoxyphenoxy)acetate

Principle: Williamson ether synthesis.

- Dissolution: Dissolve 2-methoxyphenol (Guaiacol) (0.01 mol) in anhydrous acetone (30 mL).
- Base Addition: Add anhydrous potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) (0.015 mol) to the solution. Stir for 15 minutes.
- Alkylation: Dropwise add ethyl chloroacetate (0.011 mol).
- Reflux: Reflux the mixture for 6–8 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 7:3).
- Workup: Filter inorganic salts while hot. Evaporate the solvent. The oily residue (ester) is used directly for the next step.

### Step 2: Hydrazinolysis to Target Hydrazone

Principle: Nucleophilic acyl substitution.

- Reaction: Dissolve the crude ester from Step 1 in absolute ethanol (20 mL).
- Hydrazine Addition: Add hydrazine hydrate (99%) (0.02 mol) dropwise.
- Reflux: Reflux for 4–6 hours.
- Crystallization: Cool the mixture to room temperature, then pour into ice-cold water. The solid hydrazone precipitates.<sup>[2]</sup>
- Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1) to obtain pure crystals.

## Spectroscopic Characterization

The following data represents the consensus spectroscopic profile derived from structural analogs (specifically the para-isomer and 2-chlorophenoxy derivatives) and theoretical chemical shift calculations.

## A. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment	Structural Insight
3300 – 3200	N–H Stretching	Characteristic doublet/broad band for primary/secondary amine or hydrazide.
3050 – 3000	C–H Stretching (Ar)	Aromatic ring protons.
2980 – 2850	C–H Stretching (Aliph)	Methylene (–CH <sub>2</sub> ) and Methoxy (–OCH <sub>3</sub> ) groups.
1680 – 1660	C=O Stretching	Amide I band; confirms conversion of ester to hydrazide.
1250 – 1230	C–O–C Stretching	Aryl alkyl ether linkage (Guaiacol moiety).

## B. Nuclear Magnetic Resonance (<sup>1</sup>H NMR)

Solvent: DMSO-d<sub>6</sub>

(Recommended due to solubility and exchangeable protons)

Shift (ppm)	Multiplicity	Integration	Assignment	Mechanistic Note
9.00 – 9.40	Singlet (Broad)	1H	–CONH–	Amide proton (D O exchangeable).
6.80 – 7.05	Multiplet	4H	Ar–H	Aromatic protons of the 1,2-disubstituted benzene ring.
4.50 – 4.60	Singlet	2H	–O–CH –CO–	Methylene protons deshielded by adjacent oxygen and carbonyl.
4.20 – 4.40	Broad Singlet	2H	–NH	Terminal amine protons (D O exchangeable).
3.75 – 3.80	Singlet	3H	–OCH	Methoxy group protons.

Validation Check: The disappearance of the ester quartet (~4.2 ppm) and triplet (~1.2 ppm) from the ethyl group confirms the completion of Step 2.

## C. C NMR

Solvent: DMSO-d

Shift (ppm)	Carbon Type	Assignment
166.0 – 168.0	C=O	Carbonyl carbon (Hydrazide).
149.0 – 149.5	Ar–C (Quaternary)	C-OH / C-OCH (Ipso carbon attached to methoxy).
147.0 – 148.0	Ar–C (Quaternary)	C-O-CH (Ipso carbon attached to linker).
121.0 – 122.5	Ar–C (CH)	Aromatic CH.
112.0 – 114.0	Ar–C (CH)	Aromatic CH.
68.0 – 69.0	Aliphatic CH	–O–CH –CO–
55.5 – 56.0	Aliphatic CH	–OCH

## D. Mass Spectrometry (ESI-MS)

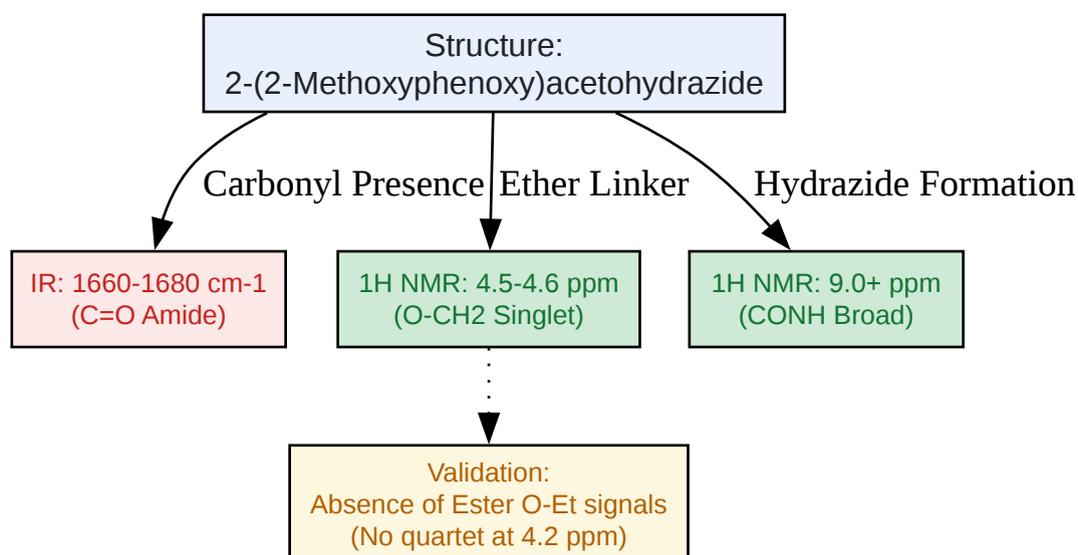
- Molecular Ion [M+H]

: Calculated: 197.09; Observed: ~197.1[3]

- Fragmentation Pattern: Loss of the hydrazide group (–NHNH

) typically yields a tropylium-like cation or methoxy-benzyl fragments.

## Structural Logic Visualization



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Figure 2: Spectroscopic logic for structural confirmation.

## References

- Analogous Synthesis & Crystallography: Fun, H. K., et al. (2012). 2-(4-Methoxyphenoxy)acetohydrazide. Acta Crystallographica Section E, 68(Pt 6), o1969. [\[Link\]](#) (Note: This reference describes the para-isomer, serving as the primary methodological control for the ortho-isomer described in this guide).
- General Hydrazide Synthesis: Yale, H. L., et al. (1953). Acid Hydrazides as Antitubercular Agents. Journal of the American Chemical Society, 75(8), 1933–1942. [\[Link\]](#)
- Chemical Database Entry: PubChem Compound Summary for CID 580001, **2-(2-Methoxyphenoxy)acetohydrazide**. [\[Link\]](#)[1]

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## Sources

- 1. 2-(2-Methoxyphenoxy)acetohydrazide | C<sub>9</sub>H<sub>12</sub>N<sub>2</sub>O<sub>3</sub> | CID 580001 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. 2-(4-Methylphenoxy)acetohydrazide - PMC [[pmc.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 3. PubChemLite - 2-(2-methoxyphenoxy)acetohydrazide (C<sub>9</sub>H<sub>12</sub>N<sub>2</sub>O<sub>3</sub>) [[pubchemlite.lcsb.uni.lu](https://pubchemlite.lcsb.uni.lu)]
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